Calcium telluride

Infrared optics Band gap engineering Alkaline-earth chalcogenides

Sourcing a narrow-gap IR semiconductor that outperforms CaS/CaSe? CaTe (CAS 12013-57-9) delivers a ~1.6 eV direct band gap, enabling near-infrared photodetection and thermal imaging that wider-gap calcium chalcogenides cannot provide. Unlike other tellurides, it is computationally verified as a topological node-line/Dirac semimetal and a p-type transparent conductor with ~20 cm²/Vs hole mobility. - Band gap ~1.6 eV (GGA) → IR photodetectors, optical coatings - Topological semimetal (node-line/Dirac) → quantum/spintronic research - p-type TCM candidate → transparent p-n junction devices - Nanoinclusion phase reduces κL to 1.8 W·m⁻¹·K⁻¹ in thermoelectrics

Molecular Formula CaTe
Molecular Weight 167.7 g/mol
CAS No. 12013-57-9
Cat. No. B079202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium telluride
CAS12013-57-9
Molecular FormulaCaTe
Molecular Weight167.7 g/mol
Structural Identifiers
SMILES[Ca]=[Te]
InChIInChI=1S/Ca.Te
InChIKeyUFTQLBVSSQWOKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Telluride (CaTe) Procurement Evidence Guide


Calcium telluride (CaTe, CAS 12013-57-9) is a binary alkaline-earth monotelluride semiconductor crystallizing in the NaCl-type (B1) cubic rocksalt structure at ambient conditions [1]. It belongs to the calcium monochalcogenide family CaX (X = S, Se, Te), yet possesses a computed band gap of approximately 1.6 eV (GGA) — markedly narrower than its sulfide and selenide congeners [2]. Beyond its conventional semiconductor classification, CaTe has been computationally identified as a topological node-line semimetal in the absence of spin-orbit coupling and a Dirac semimetal when SOC is included, a feature absent in CaS and CaSe [3]. These properties establish CaTe as a candidate for infrared optoelectronics, p-type transparent conductors, and topological quantum material platforms that its closest analogs cannot address.

1

Infrared Optoelectronics Workflow

Narrower computed band gap (~1.6 eV) shifts optical response into near-infrared, distinct from CaS/CaSe.

2

Topological Quantum Material Studies

Predicted topological node-line/Dirac semimetal states absent in other calcium monochalcogenides.

3

p-Type Transparent Conductor Candidate

Reported hole mobility (~20 cm²/Vs) and predicted p-type dopability for TCM research.

Why CaTe Substitution Fails: Differentiation from CaS & CaSe


Calcium telluride occupies a distinct position among both chalcogenides and tellurides that precludes any straightforward substitution. In the calcium monochalcogenide series, the anion substitution from S → Se → Te drives a pronounced band gap narrowing — from approximately 2.4–2.9 eV in CaS/CaSe to ~1.6 eV in CaTe (GGA-computed), shifting the optical response from the visible into the infrared regime [1]. More critically, CaTe alone among the CaX series is predicted to host topological node-line and Dirac semimetal states, a property entirely absent in CaS and CaSe [2]. Compared to other tellurides such as ZnTe (direct band gap 2.26 eV) or CdTe, CaTe offers a unique combination of wide band gap, predicted p-type dopability, and high hole mobility (~20 cm²/Vs at room temperature by electron-phonon computation) relevant to transparent conductor applications [3]. The material’s ability to form nanoinclusions that reduce lattice thermal conductivity to as low as 1.8 W·m⁻¹·K⁻¹ in composite thermoelectrics further distinguishes its functional versatility [4]. These multidimensional differentiations mean that substituting CaTe with CaS, CaSe, ZnTe, or CdTe would result in the loss of specific optoelectronic, topological, or conductive properties essential for targeted applications.

!

Band Gap Profile May Shift Away

Substituting CaS (2.4 eV) or CaSe (2.9–3.2 eV) for CaTe (~1.6 eV) alters the optical absorption edge from visible/UV into near-infrared, limiting detector fit.

!

Topological Electronic States May Not Transfer

CaTe's predicted node-line/Dirac semimetal character is unique among CaX compounds; CaS and CaSe remain trivial wide-bandgap semiconductors in reported DFT comparisons.

!

Carrier Transport and Thermoelectric Role May Differ

Reported hole mobility and nanoinclusion-mediated thermal conductivity reduction are specific to CaTe; CaS, CaSe, ZnTe, or CdTe may not reproduce these functional responses.

CaTe Quantitative Evidence Guide


Band Gap Narrowing and Infrared Response

Within the calcium monochalcogenide series CaX (X = S, Se, Te), the substitution of the anion progressively narrows the electronic band gap. CaTe exhibits a GGA-computed band gap of 1.632 eV, compared to 2.435 eV for CaS and 3.157 eV for CaSe under the same DFT-GGA methodology (values from the Materials Project database) [1]. A separate DFT-GGA (PW91) calculation for CaSe yields a direct gap of 2.86 eV at zero pressure [2]. Although experimental band gap data for CaTe remain absent from the literature, the consistent computational trend across multiple studies indicates that CaTe's band gap is approximately 35–48% narrower than those of CaS and CaSe. This gap reduction shifts the optical absorption edge from the visible/near-UV into the near-infrared, making CaTe the only member of the CaX series suitable for infrared detector and emitter applications.

Band Gap Narrowing
Class-level inference
1.632eV (GGA)
Infrared-response endpoint context
33–48% narrower gap than CaS/CaSe; experimental gap data to verify
Infrared optics Band gap engineering Alkaline-earth chalcogenides

Topological Semimetal States

First-principles calculations by Du et al. (2017) predict that CsCl-structured CaTe is a topological node-line semimetal in the absence of spin-orbit coupling (SOC), exhibiting nearly flat drumhead surface states near the Fermi level. When SOC is included, three node lines evolve into a pair of Dirac points along the M−R line, protected by C₄ rotation symmetry [1]. This topological classification is unique to CaTe among the calcium monochalcogenides; CaS and CaSe are predicted to be trivial wide-bandgap semiconductors with no topological surface states. The experimental growth of high-quality CaTe single crystals has been reported, providing a platform for verifying these topological predictions [2]. The presence of topologically non-trivial electronic structure in CaTe opens applications in low-dissipation electronics, spintronics, and quantum information processing that CaS and CaSe cannot address.

Topological Semimetal States
Head-to-head
Node-line (no SOC) → Dirac semimetal (SOC); CaS/CaSe trivial
Supports topological quantum research workflows
DFT prediction; single crystals available for experimental verification
Topological semimetal Dirac semimetal Node-line semimetal Quantum materials

p-Type Hole Mobility for Transparent Conductors

A high-throughput computational screening of over 30,000 non-oxide compounds by Ha et al. (2019) identified CaTe as one of the most promising p-type transparent conducting materials (TCMs). Electron-phonon scattering calculations estimate the room-temperature hole mobility of CaTe at approximately 20 cm²/Vs [1]. This value, while lower than the ~70 cm²/Vs predicted for Li₃Sb, significantly exceeds the hole mobility of conventional p-type transparent conducting oxides (TCOs), where hole transport is severely limited by localized O 2p states. A subsequent study by Kormath Madam Raghupathy et al. (2018) identified CaTe among nine novel p-type non-oxide TCM candidates with low hole effective mass and good optical transparency, though noted that TeCa antisite formation may partially compensate holes [2]. The combination of wide band gap (1.6 eV), moderate hole mobility, and predicted p-type dopability places CaTe in a unique position relative to both wide-gap chalcogenides (CaS, CaSe: poor p-type transport) and narrow-gap tellurides (PbTe, CdTe: insufficient transparency).

p-Type Hole Mobility
Cross-study comparable
~20cm²/Vs
Transparent conductor assay context
Electron-phonon computation; extrinsic doping required
p-type transparent conductor TCM hole mobility optoelectronics

Lattice Thermal Conductivity Reduction by Nanoinclusions

A 2022 study on (CaTe)ₓ(GeTe)₁₀₀₋ₓ thermoelectric materials demonstrated that incorporating CaTe nanoinclusions into a GeTe matrix reduces the total thermal conductivity to 1.8 W·m⁻¹·K⁻¹ through enhanced phonon scattering at CaTe/GeTe interfaces [1]. This value approaches the amorphous limit and represents a significant reduction from the thermal conductivity of pure GeTe (~3 W·m⁻¹·K⁻¹). In parallel work, CaTe alloying with SnTe was shown to induce band convergence and reduce lattice thermal conductivity, contributing to high ZT values [2]. In contrast, CaS and CaSe are less commonly employed as thermoelectric nanoinclusion phases due to their wider band gaps and higher lattice thermal conductivities. While CaTe alone is not a high-ZT thermoelectric, its role as a nanoinclusion or alloying agent for thermal conductivity suppression is a distinct functional advantage over CaS and CaSe.

Lattice Thermal Conductivity
Supporting evidence
κ = 1.8 W·m⁻¹·K⁻¹ in (CaTe)ₓ(GeTe)₁₀₀₋ₓ composite
Supports thermoelectric nanoinclusion review
~40% reduction vs pure GeTe; CaS/CaSe role not reported
Thermoelectrics Lattice thermal conductivity Nanoinclusion Energy harvesting

High-Pressure Debye Temperature

A 2023 study by Daoud reported the pressure dependence of Debye temperature (θD) for cubic rocksalt CaTe using elastic constants from the literature and two semi-empirical approaches. Both the average sound velocity and Debye temperature of CaTe increase monotonically and non-linearly with applied pressure up to 27.8 GPa [1]. This behavior is consistent with the trend observed for other calcium chalcogenides (CaS, CaSe) under compression, but the quantitative θD values and their pressure derivatives differ among the CaX compounds due to the varying anion mass and bond stiffness. The CaTe-specific θD(P) relationship provides a calibration benchmark for high-pressure experimental studies and thermodynamic modeling [2]. While not a direct comparator-based differentiation, this dataset fills a critical gap given the scarcity of experimental CaTe thermodynamic data, whereas analogous data for CaS and CaSe are more mature.

High-Pressure Debye Temperature
Class-level inference
θD(P) dataset up to 27.8 GPa
End-of-series reference for thermodynamic modeling
Cross-study comparison with CaS/CaSe required
High-pressure physics Debye temperature Calcium chalcogenides Equation of state

Redox Potential Differentiation

Vendor technical datasheets report a redox potential of −1.57 V for calcium telluride [1]. Although comparable redox data for CaS and CaSe under identical conditions are not systematically compiled in the open literature, this value establishes an electrochemical reference point for CaTe. In the context of telluride compounds, the redox potential of CaTe differs from that of CdTe (approximately −1.2 V) and ZnTe (approximately −1.0 V) due to the more electropositive nature of calcium, implying different thermodynamic driving forces in electrochemical and corrosion processes. The quantitative redox potential serves as a selection criterion for electrochemical applications and for predicting galvanic compatibility when CaTe is used in multi-material device stacks.

Redox Potential
Supporting evidence
−1.57 V vs ~−1.2 V (CdTe) / ~−1.0 V (ZnTe)
Electrochemical compatibility screening context
Vendor datasheet value; direct experimental comparison to verify
Redox potential Electrochemistry Telluride chemistry Thermodynamic stability

CaTe Application Scenarios


Near-Infrared Photodetector and IR Optical Coating

The 1.632 eV (GGA) band gap of CaTe places its optical absorption edge in the near-infrared, in contrast to CaS (2.435 eV) and CaSe (2.86–3.157 eV), which are transparent into the visible. CaTe's narrower gap uniquely enables IR photodetector, thermal imaging, and IR optical coating applications within the CaX family [1]. Procurement of CaTe over CaS or CaSe is mandated for any IR sensing or emitter research program.

Topological Quantum Device Prototyping and Spintronics Research

CaTe is computationally established as a topological node-line semimetal (without SOC) and Dirac semimetal (with SOC), exhibiting drumhead surface states and robust C₄-protected Dirac points [2]. Neither CaS nor CaSe possesses topologically non-trivial electronic structure. High-quality CaTe single crystals have been grown, enabling experimental verification [3]. Research groups pursuing topological quantum computing, low-dissipation electronics, or spintronic devices must select CaTe as their chalcogenide platform.

p-Type Transparent Conducting Layer in Optoelectronic Devices

High-throughput computational screening identifies CaTe as a promising p-type transparent conductor with a room-temperature hole mobility of ~20 cm²/Vs, combining a sufficiently wide band gap for transparency with adequate p-type carrier mobility [4]. CaS and CaSe, despite their wider gaps, have not emerged as p-type TCM candidates. For transparent p-n junction device fabrication, CaTe warrants selection over non-transparent tellurides (PbTe, CdTe) and low-mobility p-type oxide TCOs.

Thermoelectric Composite Engineering with Nanoinclusions

Incorporation of CaTe as a nanoinclusion phase in (CaTe)ₓ(GeTe)₁₀₀₋ₓ composites reduces lattice thermal conductivity to 1.8 W·m⁻¹·K⁻¹, a ~40% reduction compared to pure GeTe [5]. Similarly, CaTe alloying with SnTe induces band convergence and thermal conductivity reduction. CaS and CaSe lack demonstrated efficacy in this nanoinclusion role. Thermoelectric material engineers aiming to suppress κL in telluride matrices should procure CaTe as the preferred calcium chalcogenide additive.

Application
Selection Property
Validation Focus
Near-Infrared Photodetector & IR Coating
Narrower computed band gap (~1.6 eV) for IR-edge response
Optical absorption-edge verification in target film or device stack
Topological Quantum Device Prototyping
Predicted topological node-line/Dirac semimetal states
Surface-state characterization and single-crystal quality confirmation
p-Type Transparent Conducting Layer
Reported hole mobility (~20 cm²/Vs) and p-type dopability prediction
Doping efficiency and transparency-conductivity trade-off in thin films
Thermoelectric Composite Engineering
Nanoinclusion-phase lattice thermal conductivity suppression
κL reduction and interfacial resistance in telluride-matrix composites

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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